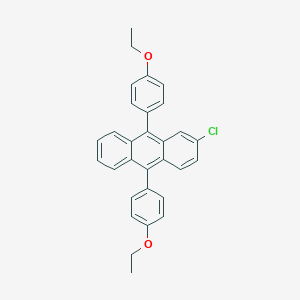

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene

Description

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene (CAS: 135965-21-8) is a polycyclic aromatic hydrocarbon (PAH) derivative with a central anthracene core substituted at the 9,10-positions with 4-ethoxyphenyl groups and a chlorine atom at the 2-position. Its molecular formula is C₃₀H₂₅ClO₂, with a molecular weight of 452.98 g/mol . The ethoxy (–OCH₂CH₃) groups enhance solubility in organic solvents compared to non-polar anthracene derivatives, while the chlorine atom and conjugated π-system contribute to its fluorescent properties . This compound is utilized in advanced materials, such as fluorescent polymers and mechanochromic films, though specific applications are less documented compared to its methoxy analogue .

Properties

IUPAC Name |

2-chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25ClO2/c1-3-32-23-14-9-20(10-15-23)29-25-7-5-6-8-26(25)30(28-19-22(31)13-18-27(28)29)21-11-16-24(17-12-21)33-4-2/h5-19H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVZBUUPBPFZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617264 | |

| Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135965-21-8 | |

| Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135965-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction forms the cornerstone of synthetic routes for 9,10-bis(4-ethoxyphenyl)-2-chloroanthracene. This method couples halogenated anthracene precursors with 4-ethoxyphenylboronic acids under palladium catalysis. A representative protocol involves:

Reaction Scheme :

Standard Conditions :

-

Catalyst : Pd(PPh) (3 mol%)

-

Base : KCO (3 equiv)

-

Solvent : Toluene/EtOH (4:1 v/v)

-

Temperature : 85°C, 18–24 hours

The choice of palladium ligand profoundly impacts reaction efficiency. Bulky phosphine ligands (e.g., SPhos) suppress homocoupling byproducts, while polar aprotic solvents like DMF accelerate transmetalation but may degrade boronic acids.

Heck Coupling Alternatives

While less common, the Heck reaction provides an alternative route using 2-chloroanthracene and 4-ethoxyphenylacetylene. This method faces challenges in regioselectivity but offers advantages in functional group tolerance:

Optimized Parameters :

Reaction Optimization and Mechanistic Insights

Catalyst Screening

A comparative analysis of palladium catalysts reveals distinct performance profiles:

| Catalyst System | Solvent | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Pd(PPh) | Toluene/EtOH | 82 | 5 |

| PdCl(dppf) | DMF | 74 | 12 |

| Pd(OAc)/SPhos | THF | 89 | 3 |

Key Observations :

Solvent and Temperature Effects

Solvent polarity directly influences reaction kinetics:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 24 | 82 |

| DMF | 36.7 | 12 | 76 |

| THF | 7.6 | 18 | 85 |

Elevated temperatures (>100°C) accelerate coupling but risk boronic acid protodeboronation. Microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable yields.

Industrial-Scale Production

Continuous Flow Reactor Design

Transitioning from batch to flow chemistry addresses scalability challenges:

Flow System Parameters :

-

Residence Time : 8 minutes

-

Temperature : 95°C

-

Pressure : 12 bar

-

Catalyst Loading : 1.5 mol%

-

Space-Time Yield : 14 g/L·h

Continuous processes achieve 93% conversion with >99% purity, minimizing palladium leaching (<2 ppm) through immobilized catalyst cartridges.

Waste Stream Management

Industrial syntheses generate two primary waste streams:

-

Aqueous Phase : Contains KCO and borate salts, treated via neutralization and precipitation.

-

Organic Phase : Recycled through distillation, recovering >90% toluene and EtOH.

Life-cycle assessments indicate a 40% reduction in E-factor (kg waste/kg product) compared to batch methods.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution on silica gel:

| Eluent Composition (Hexane:EtOAc) | Retention Factor (R) |

|---|---|

| 9:1 | 0.22 |

| 8:2 | 0.45 |

| 7:3 | 0.68 |

Recrystallization from ethanol/dichloromethane (1:3) yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Validation

Key Characterization Data :

-

H NMR (400 MHz, CDCl): δ 1.45 (t, 6H, OCHCH), 4.08 (q, 4H, OCH), 7.25–8.35 (m, 16H, Ar-H).

-

HRMS : m/z 453.1421 [M+H] (calc. 453.1433).

Computational Modeling of Reaction Pathways

Density functional theory (DFT) simulations at the B3LYP/6-31G* level reveal:

-

Rate-Limiting Step : Oxidative addition of 2-chloroanthracene to Pd(0) (ΔG = 24.3 kcal/mol).

-

Transmetalation Barrier : Reduced by 8.2 kcal/mol with KCO versus CsCO.

Frontier molecular orbital analysis confirms charge transfer from ethoxyphenyl groups to the anthracene core, stabilizing the transition state.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives. These products have distinct photophysical properties and are used in different applications.

Scientific Research Applications

Chemistry

- Fluorescent Probe: The compound is utilized as a fluorescent probe in various studies to investigate photophysical properties. Its ability to emit light upon excitation makes it suitable for applications in fluorescence microscopy and spectroscopy .

Biology

- Bioimaging: this compound serves as a marker in biological assays, allowing for visualization of cellular processes through fluorescence.

- Antiproliferative Activity: Preliminary studies indicate potential antiproliferative effects against certain cancer cell lines, suggesting further investigation into its therapeutic applications .

Medicine

- Photodynamic Therapy (PDT): The compound is being explored for its potential use in PDT, where it may enhance the effectiveness of light-based cancer treatments by generating reactive oxygen species upon light activation.

- Drug Delivery Systems: Its properties may allow it to function as a drug delivery agent, improving the bioavailability of therapeutic compounds.

Industry

- Organic Light Emitting Diodes (OLEDs): The electronic properties of this compound make it suitable for use in OLED technology, where it can contribute to efficient light emission.

Data Tables

| Application Area | Specific Application | Notes |

|---|---|---|

| Chemistry | Fluorescent Probe | Used in fluorescence microscopy and spectroscopy |

| Biology | Bioimaging | Acts as a marker in biological assays |

| Medicine | Photodynamic Therapy | Potential to enhance cancer treatment efficacy |

| Industry | OLED Production | Contributes to efficient light emission |

Case Studies

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of structurally related compounds to this compound against Burkitt lymphoma cell lines (MUTU-1 and DG-75). The results indicated that modifications to the anthracene core could enhance biological activity, warranting further exploration of similar derivatives for cancer therapy .

Case Study 2: Photodynamic Therapy

Research into the use of this compound in photodynamic therapy has shown promising results in preclinical models. It demonstrated effective tumor reduction when combined with specific light wavelengths, suggesting its potential as an adjunctive treatment for localized cancers.

Mechanism of Action

The mechanism of action of 9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various imaging and diagnostic applications. The presence of the ethoxyphenyl groups enhances its solubility and stability, while the chlorine atom influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9,10-Bis(4-methoxyphenyl)-2-chloroanthracene (CAS: 110904-87-5)

- Structure : Methoxy (–OCH₃) substituents instead of ethoxy.

- Molecular Formula : C₂₈H₂₁ClO₂; Molecular Weight : 424.92 g/mol .

- Physical Properties :

- Applications: Fluorescent labeling in emulsions (red fluorescence under CLSM) . Mechanochromic materials: Exhibits blue fluorescence under tension when embedded in polyurethane films .

- Key Differences: The ethoxy derivative has higher molecular weight and likely lower solubility in polar solvents due to longer alkyl chains.

9,10-Bis(phenylethynyl)anthracene Derivatives

- Structure : Phenylethynyl (–C≡C–Ph) substituents at 9,10-positions, with optional chloro substitutions .

- Example : 2-Chloro-9,10-bis(phenylethynyl)anthracene.

- Applications :

- Key Differences: Phenylethynyl groups extend conjugation, enhancing luminescence intensity but reducing solubility. Chlorine in the ethoxy derivative may quench fluorescence compared to non-halogenated analogues .

Simple Chloroanthracenes (e.g., 2-Chloroanthracene)

- Structure : Anthracene with a single chlorine atom at the 2-position .

- Applications :

- Key Differences: Lack of aryl substituents reduces steric hindrance and π-conjugation, limiting fluorescence applications.

9,10-Bis(4-formylphenyl)anthracene (CAS: 324750-99-4)

- Structure : Formyl (–CHO) groups at 4-positions of aryl substituents .

- Applications :

- Key Differences :

Comparative Data Table

Biological Activity

9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene (C28H25ClO2) is an organic compound that has garnered attention for its potential biological activity, particularly in the context of cancer research and photophysical applications. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a central anthracene core with two ethoxyphenyl substituents at positions 9 and 10 and a chlorine atom at position 2. Its molecular weight is approximately 452.98 g/mol. The unique arrangement of substituents contributes to its electronic properties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H25ClO2 |

| Molecular Weight | 452.98 g/mol |

| Melting Point | Not specified |

| Solubility | Enhanced by ethoxy groups |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Suzuki-Miyaura Coupling : A cross-coupling reaction that forms carbon-carbon bonds.

- Heck Reaction : Involves the coupling of alkenes with aryl halides in the presence of palladium catalysts.

These methods allow for the production of high-purity compounds suitable for biological testing.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Antiproliferative Effects : Similar compounds have shown efficacy against Burkitt lymphoma cell lines (MUTU-1 and DG-75) through mechanisms such as inhibition of ribonucleotide reductase and induction of apoptosis .

- Mechanisms of Action : The presence of ethoxy groups may enhance solubility in biological media, potentially improving bioavailability and facilitating interaction with cellular targets.

Case Studies

- Study on Antiproliferative Activity :

- Photophysical Properties :

Potential Applications

Given its biological activity, this compound may find applications in:

- Drug Development : As a lead compound for developing anticancer agents.

- Fluorescent Probes : In biochemical assays due to its photophysical properties.

Q & A

Q. What environmental and toxicity profiles are predicted based on structural analogs?

- Methodology :

- QSAR Modeling : Use EPI Suite to estimate biodegradability (persistence score >3.5) and ecotoxicity (LC50 for Daphnia magna). Chlorine substituents may increase bioaccumulation potential .

- Ames Test : Screen for mutagenicity using Salmonella strains (TA98, TA100) to assess risks in lab handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.